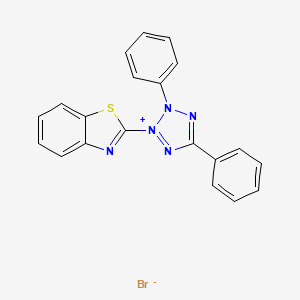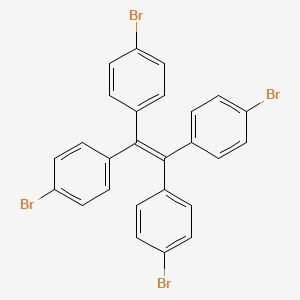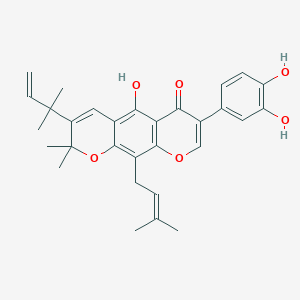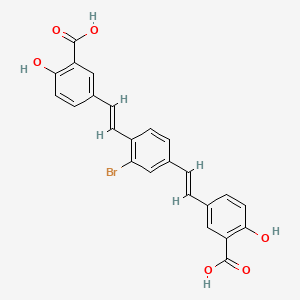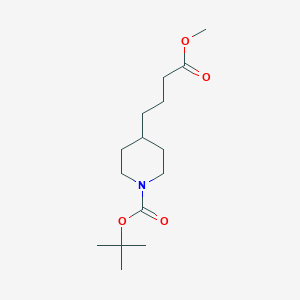
氢化卵磷脂
描述
Hydrogenated lecithin is a smaller, modified version of natural lecithin. Lecithin itself is a naturally occurring mixture of phospholipids, including phosphatidylcholine, which plays a crucial role in maintaining skin balance . It serves as an emulsifying agent and surfactant in various applications, including cosmetics, food, and pharmaceuticals.
科学研究应用
Cosmetics
Lecithins, especially those derived from natural sources, have found significant applications in the cosmetics industry . They are used in various cosmetic products due to their emulsifying properties and their ability to stabilize formulations .
Food Industry
In the food industry, lecithins are used as emulsion stabilizers . They help in maintaining the consistency of food products and prevent the separation of ingredients, thereby enhancing the shelf life of products .
Pharmaceutical Sectors
Lecithins are used in the pharmaceutical industry as a component of liposomes . Liposomes are small spherical vesicles that can encapsulate drugs, enhancing their delivery to specific parts of the body .
Nutritional Supplements
Lecithins have nutritional value and are often used in dietary supplements . They are a source of phospholipids, which are essential components of cell membranes .
Animal Feed
Lecithins are also used in animal feed . They enhance the nutritional value of the feed and improve the health and productivity of animals .
Technology Industry
In the technology industry, lecithins have unique uses . However, the specific applications in this sector are not detailed in the sources .
未来方向
作用机制
Target of Action
Hydrogenated lecithins primarily target the lipid barrier of the skin . They have structural similarities with skin lipids, which allows them to interact effectively with the skin’s lipid barrier . This interaction is crucial for the compound’s various functions, including its role as a skin conditioner and an emulsifier .
Mode of Action
Hydrogenated lecithins interact with their targets through their phospholipids, which include phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, phosphatidylserine, and phosphatidic acid . These phospholipids form a hydrating layer on the skin, improving moisture retention, reducing skin irritation, and eliminating “stinging” reactions caused by other ingredients in the formula . As an emulsifier, hydrogenated lecithins ensure the compatibility of oil and water in cosmetic formulations .
Biochemical Pathways
The biochemical pathways affected by hydrogenated lecithins involve the formation of various structures depending on hydration and temperature . In aqueous solution, its phospholipids can form either liposomes, bilayer sheets, micelles, or lamellar structures . These structures serve as advanced active ingredient delivery systems, improving the absorption and penetration of active ingredients through the skin’s lipid barrier .
Pharmacokinetics
It is known that they promote the percutaneous absorption of active ingredients, enhancing the effectiveness of the entire formula . This suggests that they may have a significant impact on the bioavailability of other compounds in a formulation.
Result of Action
The action of hydrogenated lecithins results in several beneficial effects. They replenish the lipid barrier, improving moisture retention . They also reduce skin irritation and eliminate “stinging” reactions caused by other ingredients in the formula . Furthermore, they protect the skin from aggressive detergents like Sodium Lauryl Sulfate (SLS) and prevent allergens from penetrating the outer layer, thereby preventing irritation, inflammation, and allergic reactions .
Action Environment
The action of hydrogenated lecithins is influenced by environmental factors such as temperature and hydration . . This stability makes them suitable for use in a variety of environments.
属性
IUPAC Name |
(3-hexadecanoyloxy-2-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNPLUBHRSSFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018672 | |
| Record name | Phosphatidylcholine 16:0-18:0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
762.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hexadecanoyloxy-2-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
CAS RN |
92128-87-5 | |
| Record name | Hydrogenated lecithin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092128875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphatidylcholine 16:0-18:0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lecithins, hydrogenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.087.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Hydrogenated lecithins, like hydrogenated soy lecithin, are often incorporated into liposomal formulations due to their ability to form stable bilayers. [] Liposomes, spherical vesicles composed of phospholipid bilayers, are utilized for encapsulating and delivering various therapeutic agents. The hydrogenation process increases the saturation of the fatty acid chains within lecithin, resulting in a more rigid structure. This enhanced rigidity contributes to increased stability, reducing the likelihood of leakage and improving the shelf life of the liposomes. [] For instance, miriplatin liposomes incorporating hydrogenated lecithin demonstrated enhanced stability in liquid formulations. []
A: In the food industry, hydrogenated lecithin is commonly used to improve the texture and stability of reduced-fat cheese. [] One study investigating the effects of different lecithin types (granular soy lecithin, hydrogenated soy lecithin, and oat lecithin) on reduced-fat cheddar cheese found that hydrogenated soy lecithin improved the cheese's texture without negatively impacting its flavor. [] This improvement can be attributed to the ability of hydrogenated lecithin to interact with both water and fat molecules, creating a more homogeneous and stable structure within the cheese matrix.
A: Yes, hydrogenation can enhance the oxidative stability of lecithin. [] Unsaturated fatty acids in non-hydrogenated lecithin are susceptible to oxidation, leading to rancidity and reduced shelf life. Hydrogenation reduces the number of double bonds in the fatty acid chains, making them less vulnerable to oxidation. This improved stability is particularly important in food and pharmaceutical applications where long shelf life is crucial.
A: The composition of a liposomal formulation can vary depending on its intended application, but typically includes a combination of phospholipids, cholesterol, and the active pharmaceutical ingredient. [] For example, a miriplatin lipidosome was developed using miriplatin as the active ingredient, phospholipids (which could include hydrogenated soy lecithin), cholesterol, and water. [] The specific ratios of these components are carefully optimized to achieve the desired liposome size, stability, and drug release profile.
A: The molar ratio of components in a liposomal formulation, including phospholipids like hydrogenated soy lecithin, cholesterol, and the active ingredient, significantly influences the liposomes' physicochemical properties. [] These properties include size, encapsulation efficiency, drug release kinetics, and stability. For example, in a breviscapinum long-circulating nanoliposome, the molar ratio of breviscapine (active ingredient), phosphatide (including soy lecithin), polyethylene glycol derived phosphatide, and cholesterol was optimized to be 55:25-55:3-7:2.2-18.3. [] This specific ratio likely contributes to the desired characteristics of the nanoliposome for its intended application.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





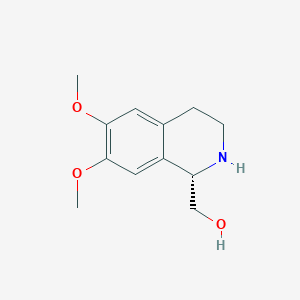
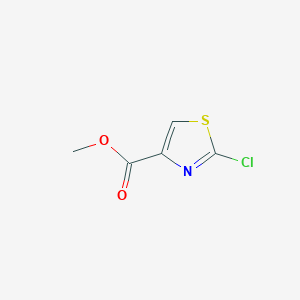
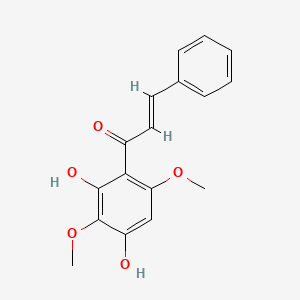
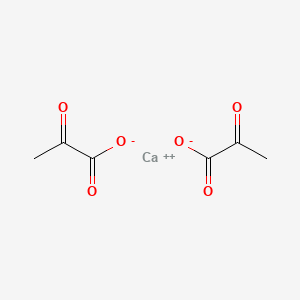
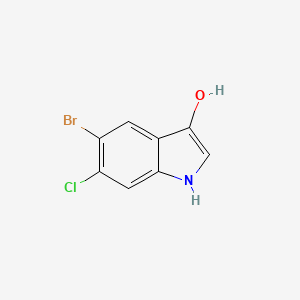
![(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B1631142.png)
